17-Hydroxyventuricidin A

Description

Propriétés

IUPAC Name |

[(2R,3R,4R,6R)-6-[[(1R,5R,6R,8S,9Z,11R,15Z,17R)-1,7-dihydroxy-5-[(2R,4R,5S,6S)-5-hydroxy-4,6-dimethyl-7-oxononan-2-yl]-6,8,16,18-tetramethyl-3-oxo-4,21-dioxabicyclo[15.3.1]henicosa-9,15,18-trien-11-yl]oxy]-3-hydroxy-2-methyloxan-4-yl] carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H67NO12/c1-10-31(43)27(7)36(46)25(5)19-26(6)39-28(8)35(45)22(2)15-16-30(51-34-20-32(52-40(42)48)37(47)29(9)50-34)14-12-11-13-23(3)38-24(4)17-18-41(49,54-38)21-33(44)53-39/h13,15-17,22,25-30,32,34-39,45-47,49H,10-12,14,18-21H2,1-9H3,(H2,42,48)/b16-15-,23-13-/t22-,25+,26+,27+,28+,29+,30+,32+,34-,35?,36-,37+,38+,39+,41+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAMOPHNQZMRRFR-FZMBSIFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C(C)C(C(C)CC(C)C1C(C(C(C=CC(CCCC=C(C2C(=CCC(O2)(CC(=O)O1)O)C)C)OC3CC(C(C(O3)C)O)OC(=O)N)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)[C@@H](C)[C@H]([C@H](C)C[C@@H](C)[C@@H]1[C@@H](C([C@H](/C=C\[C@@H](CCC/C=C(\[C@@H]2C(=CC[C@@](O2)(CC(=O)O1)O)C)/C)O[C@H]3C[C@H]([C@@H]([C@H](O3)C)O)OC(=O)N)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H67NO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

766.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling 17-Hydroxyventuricidin A: A Technical Guide to its Discovery, Isolation, and Characterization from Streptomyces

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of 17-Hydroxyventuricidin A, a polyketide macrolide antibiotic produced by Streptomyces. The document details the producing organism, methodologies for its fermentation, extraction, and purification, and summarizes its known biological activities. While specific quantitative data for this compound remains limited in publicly accessible literature, this guide consolidates the available information and provides generalized protocols based on the study of closely related venturicidin (B1172611) compounds.

Discovery and Producing Organism

This compound was first discovered and isolated from Streptomyces sp. strain US80.[1] This strain was originally isolated from a soil sample from a Tunisian oasis.[1] Cultural characteristics of the US80 strain strongly suggested its classification within the genus Streptomyces.[1]

Biosynthesis and Chemical Properties

This compound belongs to the venturicidin family of macrolide antibiotics, which are complex polyketides.[2][3] The biosynthesis of these compounds in Streptomyces involves a type I polyketide synthase (PKS) gene cluster. While the specific biosynthetic gene cluster for this compound has not been explicitly detailed, the cluster for the related venturicidin A has been identified, providing a model for its formation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₄₁H₆₇NO₁₂ | [4] |

| Molecular Weight | 765.97 g/mol | [4] |

| CAS Number | 113204-43-6 | [5] |

| Appearance | White solid | [3] |

Experimental Protocols

While the definitive, detailed experimental protocol for the isolation of this compound from Streptomyces sp. US80 is not fully available in the public domain, the following protocols are based on established methods for the fermentation of Streptomyces and the purification of related venturicidin compounds.

Fermentation of Streptomyces sp. US80

Optimal production of antimicrobial compounds from Streptomyces sp. US80 was observed in a medium containing glucose (1% w/v) as the sole carbon source, supplemented with magnesium.[1] A generalized fermentation protocol is as follows:

-

Inoculum Preparation: A seed culture of Streptomyces sp. US80 is prepared by inoculating a suitable liquid medium (e.g., Tryptic Soy Broth) and incubating at 28-30°C with shaking for 48-72 hours.

-

Production Culture: The production medium, containing glucose and magnesium salts, is inoculated with the seed culture.

-

Incubation: The production culture is incubated at 28-30°C for 5-7 days with continuous agitation to ensure adequate aeration.

Extraction and Purification

The following is a generalized workflow for the extraction and purification of venturicidin-class compounds from Streptomyces fermentation broth.

-

Extraction of Fermentation Broth: The fermentation broth is harvested and the mycelium is separated from the supernatant by centrifugation or filtration. The bioactive compounds, including this compound, are typically found in the mycelial cake. The mycelium is then extracted with an organic solvent such as methanol (B129727) or ethyl acetate (B1210297). The solvent is subsequently evaporated under reduced pressure to yield a crude extract.

-

Chromatographic Purification: The crude extract is subjected to a series of chromatographic steps to isolate this compound. This multi-step process often includes:

-

Silica (B1680970) Gel Column Chromatography: The crude extract is loaded onto a silica gel column and eluted with a gradient of solvents, such as a hexane-ethyl acetate or chloroform-methanol system, to separate compounds based on polarity.

-

Sephadex LH-20 Column Chromatography: Fractions containing the compound of interest are further purified using size-exclusion chromatography on a Sephadex LH-20 column with a solvent like methanol.

-

High-Performance Liquid Chromatography (HPLC): The final purification is typically achieved using reversed-phase HPLC (e.g., with a C18 column) and a suitable mobile phase, such as a water-acetonitrile or water-methanol gradient.

-

Caption: Generalized workflow for the isolation of this compound.

Structure Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic techniques, including:

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Electrospray Ionization Mass Spectrometry (ESI-MS): To determine the molecular weight and elemental composition.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Including 1H NMR and 13C/APT NMR experiments to elucidate the carbon-hydrogen framework and the connectivity of the atoms.[1]

Table 2: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR | Specific chemical shift and coupling constant data are not readily available in the public domain. |

| ¹³C NMR | Specific chemical shift data is not readily available in the public domain. |

| Mass Spectrometry | ESI-MS data was used for structure elucidation, but specific m/z values are not detailed in available literature. |

Biological Activity and Mechanism of Action

This compound exhibits both antifungal and antibacterial activity.[1] It is particularly effective against Gram-positive bacteria.

Table 3: Antimicrobial Spectrum of this compound

| Organism Type | Tested Organisms | Activity |

| Fungi | Verticillium dahliae, Fusarium sp., Candida tropicalis | Inhibits growth[5] |

| Gram-positive Bacteria | Micrococcus luteus, Bacillus subtilis, Staphylococcus aureus | Active |

| Gram-negative Bacteria | Not specified | Limited or no activity |

Note: Specific Minimum Inhibitory Concentration (MIC) values for this compound against these organisms are not available in the reviewed literature.

The precise signaling pathways affected by this compound have not been explicitly studied. However, the mechanism of action for the closely related venturicidin A is known to involve the inhibition of F-type ATP synthase. This inhibition disrupts the proton motive force across the cell membrane, which is crucial for cellular energy production. This disruption of the proton gradient has been shown to potentiate the activity of other antibiotics, such as aminoglycosides. It is highly probable that this compound shares this mechanism of action.

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibition of Thylakoid ATPase by Venturicidin as an Indicator of CF1-CF0 Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Complex effects of macrolide venturicidins on bacterial F-ATPases likely contribute to their action as antibiotic adjuvants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | Antibacterial other | Hello Bio [hellobio.com]

Unveiling 17-Hydroxyventuricidin A: A Technical Guide to its Discovery, Isolation, and Characterization from Streptomyces

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of 17-Hydroxyventuricidin A, a polyketide macrolide antibiotic produced by Streptomyces. The document details the producing organism, methodologies for its fermentation, extraction, and purification, and summarizes its known biological activities. While specific quantitative data for this compound remains limited in publicly accessible literature, this guide consolidates the available information and provides generalized protocols based on the study of closely related venturicidin compounds.

Discovery and Producing Organism

This compound was first discovered and isolated from Streptomyces sp. strain US80.[1] This strain was originally isolated from a soil sample from a Tunisian oasis.[1] Cultural characteristics of the US80 strain strongly suggested its classification within the genus Streptomyces.[1]

Biosynthesis and Chemical Properties

This compound belongs to the venturicidin family of macrolide antibiotics, which are complex polyketides.[2][3] The biosynthesis of these compounds in Streptomyces involves a type I polyketide synthase (PKS) gene cluster. While the specific biosynthetic gene cluster for this compound has not been explicitly detailed, the cluster for the related venturicidin A has been identified, providing a model for its formation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₄₁H₆₇NO₁₂ | [4] |

| Molecular Weight | 765.97 g/mol | [4] |

| CAS Number | 113204-43-6 | [5] |

| Appearance | White solid | [3] |

Experimental Protocols

While the definitive, detailed experimental protocol for the isolation of this compound from Streptomyces sp. US80 is not fully available in the public domain, the following protocols are based on established methods for the fermentation of Streptomyces and the purification of related venturicidin compounds.

Fermentation of Streptomyces sp. US80

Optimal production of antimicrobial compounds from Streptomyces sp. US80 was observed in a medium containing glucose (1% w/v) as the sole carbon source, supplemented with magnesium.[1] A generalized fermentation protocol is as follows:

-

Inoculum Preparation: A seed culture of Streptomyces sp. US80 is prepared by inoculating a suitable liquid medium (e.g., Tryptic Soy Broth) and incubating at 28-30°C with shaking for 48-72 hours.

-

Production Culture: The production medium, containing glucose and magnesium salts, is inoculated with the seed culture.

-

Incubation: The production culture is incubated at 28-30°C for 5-7 days with continuous agitation to ensure adequate aeration.

Extraction and Purification

The following is a generalized workflow for the extraction and purification of venturicidin-class compounds from Streptomyces fermentation broth.

-

Extraction of Fermentation Broth: The fermentation broth is harvested and the mycelium is separated from the supernatant by centrifugation or filtration. The bioactive compounds, including this compound, are typically found in the mycelial cake. The mycelium is then extracted with an organic solvent such as methanol or ethyl acetate. The solvent is subsequently evaporated under reduced pressure to yield a crude extract.

-

Chromatographic Purification: The crude extract is subjected to a series of chromatographic steps to isolate this compound. This multi-step process often includes:

-

Silica Gel Column Chromatography: The crude extract is loaded onto a silica gel column and eluted with a gradient of solvents, such as a hexane-ethyl acetate or chloroform-methanol system, to separate compounds based on polarity.

-

Sephadex LH-20 Column Chromatography: Fractions containing the compound of interest are further purified using size-exclusion chromatography on a Sephadex LH-20 column with a solvent like methanol.

-

High-Performance Liquid Chromatography (HPLC): The final purification is typically achieved using reversed-phase HPLC (e.g., with a C18 column) and a suitable mobile phase, such as a water-acetonitrile or water-methanol gradient.

-

Caption: Generalized workflow for the isolation of this compound.

Structure Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic techniques, including:

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Electrospray Ionization Mass Spectrometry (ESI-MS): To determine the molecular weight and elemental composition.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Including 1H NMR and 13C/APT NMR experiments to elucidate the carbon-hydrogen framework and the connectivity of the atoms.[1]

Table 2: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR | Specific chemical shift and coupling constant data are not readily available in the public domain. |

| ¹³C NMR | Specific chemical shift data is not readily available in the public domain. |

| Mass Spectrometry | ESI-MS data was used for structure elucidation, but specific m/z values are not detailed in available literature. |

Biological Activity and Mechanism of Action

This compound exhibits both antifungal and antibacterial activity.[1] It is particularly effective against Gram-positive bacteria.

Table 3: Antimicrobial Spectrum of this compound

| Organism Type | Tested Organisms | Activity |

| Fungi | Verticillium dahliae, Fusarium sp., Candida tropicalis | Inhibits growth[5] |

| Gram-positive Bacteria | Micrococcus luteus, Bacillus subtilis, Staphylococcus aureus | Active |

| Gram-negative Bacteria | Not specified | Limited or no activity |

Note: Specific Minimum Inhibitory Concentration (MIC) values for this compound against these organisms are not available in the reviewed literature.

The precise signaling pathways affected by this compound have not been explicitly studied. However, the mechanism of action for the closely related venturicidin A is known to involve the inhibition of F-type ATP synthase. This inhibition disrupts the proton motive force across the cell membrane, which is crucial for cellular energy production. This disruption of the proton gradient has been shown to potentiate the activity of other antibiotics, such as aminoglycosides. It is highly probable that this compound shares this mechanism of action.

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibition of Thylakoid ATPase by Venturicidin as an Indicator of CF1-CF0 Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Complex effects of macrolide venturicidins on bacterial F-ATPases likely contribute to their action as antibiotic adjuvants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | Antibacterial other | Hello Bio [hellobio.com]

An In-depth Technical Guide on the Natural Source and Biosynthesis of 17-Hydroxyventuricidin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

17-Hydroxyventuricidin A is a macrolide antibiotic with significant antifungal and antibacterial properties. This document provides a comprehensive overview of its natural origin and the intricate enzymatic machinery responsible for its production. Understanding these aspects is crucial for potential future applications in medicine and agriculture, including the development of novel antimicrobial agents and the bioengineering of strains for enhanced production.

Natural Source and Isolation

This compound has been isolated from actinomycete bacteria, specifically Streptomyces species. A notable producer is the strain Streptomyces sp. US80 , isolated from a Tunisian oasis soil.[1]

Isolation of Producing Microorganism

The isolation of Streptomyces sp. US80 followed standard microbiological techniques for actinomycete recovery from soil samples.

Fermentation and Extraction of this compound

The production of this compound by Streptomyces sp. US80 is achieved through submerged fermentation. The following is a general protocol based on the published literature for the extraction and purification of this compound.

Experimental Protocol: Fermentation and Isolation

-

Inoculum Preparation: A well-sporulated culture of Streptomyces sp. US80 from an agar (B569324) plate is used to inoculate a seed culture medium. The seed culture is incubated for 2-3 days to obtain a high density of viable mycelium.

-

Production Fermentation: The seed culture is then used to inoculate a larger volume of production medium. Optimal production has been observed in a medium containing glucose as the primary carbon source. Fermentation is carried out for 5-7 days under controlled temperature and aeration.

-

Extraction: After fermentation, the culture broth is separated from the mycelium by centrifugation or filtration. The supernatant is then extracted with an organic solvent such as ethyl acetate.

-

Purification: The crude extract is concentrated under reduced pressure and subjected to a series of chromatographic separations. This typically involves silica (B1680970) gel column chromatography followed by high-performance liquid chromatography (HPLC) to yield pure this compound.

Biosynthesis of Venturicidins and this compound

The biosynthetic pathway of this compound is closely related to that of venturicidin (B1172611) A. The genetic blueprint for this synthesis is encoded in a dedicated biosynthetic gene cluster (BGC) .

The Venturicidin ("ven") Biosynthetic Gene Cluster

Recent genomic studies on Streptomyces sp. NRRL S-4 have identified the venturicidin BGC, designated as "ven ". This cluster is responsible for the production of venturicidin A and its congeners. The core of this BGC is a Type I polyketide synthase (PKS) system.

Table 1: Genes in the Venturicidin ("ven") Biosynthetic Gene Cluster (BGC0002454)

| Gene | Proposed Function |

| venK | Core Polyketide Synthase (PKS) |

| venA | Acyl-CoA carboxylase, alpha subunit |

| venB | Acyl-CoA carboxylase, beta subunit |

| venC | Crotonyl-CoA carboxylase/reductase |

| venD | Enoyl-CoA hydratase/isomerase |

| venE | 3-hydroxyacyl-CoA dehydrogenase |

| venF | Acyl-CoA dehydrogenase |

| venG | Thioesterase |

| venH | Glycosyltransferase |

| venI | Acyltransferase |

| venJ | Dehydratase |

| venL | Hydroxylase/Oxidase (Potential C-17 hydroxylase) |

| venM | Regulator |

| venN | ABC transporter |

| venO | ABC transporter |

| venP | Methyltransferase |

| venQ | Carbamoyltransferase |

| venR | Regulator |

Note: The precise function of all genes is still under investigation. The proposed function of venL as the C-17 hydroxylase is based on bioinformatic analysis and the structural difference between venturicidin A and this compound.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of the this compound backbone is a multi-step process catalyzed by the modular Type I PKS encoded by venK. The pathway can be summarized as follows:

-

Initiation: The PKS synthesis is initiated with a specific starter unit.

-

Elongation: The polyketide chain is extended through the sequential addition of extender units, such as malonyl-CoA and methylmalonyl-CoA, by the various modules of the PKS. Each module is responsible for one cycle of elongation and may contain domains for ketoreduction, dehydration, and enoylreduction, which determine the final chemical structure of the backbone.

-

Cyclization and Release: Once the full-length polyketide chain is assembled, it is released from the PKS, often accompanied by cyclization to form the macrolactone ring.

-

Post-PKS Modifications: The initial macrolactone undergoes a series of modifications by tailoring enzymes encoded within the "ven" cluster. These modifications include:

-

Glycosylation: Attachment of a sugar moiety, catalyzed by a glycosyltransferase (e.g., VenH).

-

Methylation: Addition of methyl groups by methyltransferases (e.g., VenP).

-

Carbamoylation: Transfer of a carbamoyl (B1232498) group by a carbamoyltransferase (e.g., VenQ).

-

Hydroxylation: The key step differentiating this compound from venturicidin A is the hydroxylation at the C-17 position. This reaction is likely catalyzed by a cytochrome P450 monooxygenase or a similar hydroxylase encoded within the cluster, with venL being a strong candidate.

-

Diagram: Proposed Biosynthetic Pathway of this compound

Caption: Proposed biosynthetic pathway of this compound.

Experimental Validation of the "ven" Cluster

The involvement of the "ven" gene cluster in venturicidin biosynthesis was confirmed through gene inactivation experiments.

Experimental Protocol: Gene Inactivation

A targeted inactivation of the core PKS gene, venK, in Streptomyces sp. NRRL S-4 was performed using a homologous recombination-based approach.

-

Construction of the Inactivation Vector: A disruption cassette, typically containing an antibiotic resistance gene flanked by regions of homology to the upstream and downstream sequences of the target gene (venK), is constructed in an E. coli vector that cannot replicate in Streptomyces.

-

Conjugation: The inactivation vector is transferred from the E. coli donor strain to Streptomyces sp. NRRL S-4 via intergeneric conjugation.

-

Selection of Mutants: Exconjugants are selected on media containing the appropriate antibiotics to select for the integration of the disruption cassette into the Streptomyces chromosome. Double-crossover events, resulting in the replacement of the target gene with the resistance cassette, are identified through further screening.

-

Metabolite Analysis: The culture extracts of the wild-type and the ΔvenK mutant strains are analyzed by HPLC and mass spectrometry (MS). The absence of venturicidin A and its congeners in the mutant strain confirms the essential role of the venK gene and the "ven" cluster in their biosynthesis.

Diagram: Experimental Workflow for Gene Inactivation

Caption: Workflow for venK gene inactivation.

Quantitative Data

Currently, detailed quantitative data such as the production titer of this compound from Streptomyces sp. US80 and the kinetic parameters of the enzymes in the "ven" biosynthetic pathway are not extensively reported in the public domain. Further research is required to establish these parameters, which are essential for process optimization and industrial-scale production.

Conclusion and Future Perspectives

The identification of Streptomyces sp. US80 as a natural producer of this compound and the elucidation of the "ven" biosynthetic gene cluster in a related species provide a solid foundation for further research. Future work should focus on:

-

Complete functional characterization of all "ven" genes , particularly the definitive identification of the C-17 hydroxylase.

-

Heterologous expression of the "ven" cluster in a high-producing, genetically tractable host to improve yields and facilitate pathway engineering.

-

In vitro reconstitution of key biosynthetic steps to understand the detailed enzymatic mechanisms.

-

Generation of novel venturicidin analogs through combinatorial biosynthesis and metabolic engineering for improved bioactivity and pharmacological properties.

This in-depth understanding of the natural source and biosynthesis of this compound opens up exciting possibilities for the development of new and effective antimicrobial agents.

References

An In-depth Technical Guide on the Natural Source and Biosynthesis of 17-Hydroxyventuricidin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

17-Hydroxyventuricidin A is a macrolide antibiotic with significant antifungal and antibacterial properties. This document provides a comprehensive overview of its natural origin and the intricate enzymatic machinery responsible for its production. Understanding these aspects is crucial for potential future applications in medicine and agriculture, including the development of novel antimicrobial agents and the bioengineering of strains for enhanced production.

Natural Source and Isolation

This compound has been isolated from actinomycete bacteria, specifically Streptomyces species. A notable producer is the strain Streptomyces sp. US80 , isolated from a Tunisian oasis soil.[1]

Isolation of Producing Microorganism

The isolation of Streptomyces sp. US80 followed standard microbiological techniques for actinomycete recovery from soil samples.

Fermentation and Extraction of this compound

The production of this compound by Streptomyces sp. US80 is achieved through submerged fermentation. The following is a general protocol based on the published literature for the extraction and purification of this compound.

Experimental Protocol: Fermentation and Isolation

-

Inoculum Preparation: A well-sporulated culture of Streptomyces sp. US80 from an agar plate is used to inoculate a seed culture medium. The seed culture is incubated for 2-3 days to obtain a high density of viable mycelium.

-

Production Fermentation: The seed culture is then used to inoculate a larger volume of production medium. Optimal production has been observed in a medium containing glucose as the primary carbon source. Fermentation is carried out for 5-7 days under controlled temperature and aeration.

-

Extraction: After fermentation, the culture broth is separated from the mycelium by centrifugation or filtration. The supernatant is then extracted with an organic solvent such as ethyl acetate.

-

Purification: The crude extract is concentrated under reduced pressure and subjected to a series of chromatographic separations. This typically involves silica gel column chromatography followed by high-performance liquid chromatography (HPLC) to yield pure this compound.

Biosynthesis of Venturicidins and this compound

The biosynthetic pathway of this compound is closely related to that of venturicidin A. The genetic blueprint for this synthesis is encoded in a dedicated biosynthetic gene cluster (BGC) .

The Venturicidin ("ven") Biosynthetic Gene Cluster

Recent genomic studies on Streptomyces sp. NRRL S-4 have identified the venturicidin BGC, designated as "ven ". This cluster is responsible for the production of venturicidin A and its congeners. The core of this BGC is a Type I polyketide synthase (PKS) system.

Table 1: Genes in the Venturicidin ("ven") Biosynthetic Gene Cluster (BGC0002454)

| Gene | Proposed Function |

| venK | Core Polyketide Synthase (PKS) |

| venA | Acyl-CoA carboxylase, alpha subunit |

| venB | Acyl-CoA carboxylase, beta subunit |

| venC | Crotonyl-CoA carboxylase/reductase |

| venD | Enoyl-CoA hydratase/isomerase |

| venE | 3-hydroxyacyl-CoA dehydrogenase |

| venF | Acyl-CoA dehydrogenase |

| venG | Thioesterase |

| venH | Glycosyltransferase |

| venI | Acyltransferase |

| venJ | Dehydratase |

| venL | Hydroxylase/Oxidase (Potential C-17 hydroxylase) |

| venM | Regulator |

| venN | ABC transporter |

| venO | ABC transporter |

| venP | Methyltransferase |

| venQ | Carbamoyltransferase |

| venR | Regulator |

Note: The precise function of all genes is still under investigation. The proposed function of venL as the C-17 hydroxylase is based on bioinformatic analysis and the structural difference between venturicidin A and this compound.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of the this compound backbone is a multi-step process catalyzed by the modular Type I PKS encoded by venK. The pathway can be summarized as follows:

-

Initiation: The PKS synthesis is initiated with a specific starter unit.

-

Elongation: The polyketide chain is extended through the sequential addition of extender units, such as malonyl-CoA and methylmalonyl-CoA, by the various modules of the PKS. Each module is responsible for one cycle of elongation and may contain domains for ketoreduction, dehydration, and enoylreduction, which determine the final chemical structure of the backbone.

-

Cyclization and Release: Once the full-length polyketide chain is assembled, it is released from the PKS, often accompanied by cyclization to form the macrolactone ring.

-

Post-PKS Modifications: The initial macrolactone undergoes a series of modifications by tailoring enzymes encoded within the "ven" cluster. These modifications include:

-

Glycosylation: Attachment of a sugar moiety, catalyzed by a glycosyltransferase (e.g., VenH).

-

Methylation: Addition of methyl groups by methyltransferases (e.g., VenP).

-

Carbamoylation: Transfer of a carbamoyl group by a carbamoyltransferase (e.g., VenQ).

-

Hydroxylation: The key step differentiating this compound from venturicidin A is the hydroxylation at the C-17 position. This reaction is likely catalyzed by a cytochrome P450 monooxygenase or a similar hydroxylase encoded within the cluster, with venL being a strong candidate.

-

Diagram: Proposed Biosynthetic Pathway of this compound

Caption: Proposed biosynthetic pathway of this compound.

Experimental Validation of the "ven" Cluster

The involvement of the "ven" gene cluster in venturicidin biosynthesis was confirmed through gene inactivation experiments.

Experimental Protocol: Gene Inactivation

A targeted inactivation of the core PKS gene, venK, in Streptomyces sp. NRRL S-4 was performed using a homologous recombination-based approach.

-

Construction of the Inactivation Vector: A disruption cassette, typically containing an antibiotic resistance gene flanked by regions of homology to the upstream and downstream sequences of the target gene (venK), is constructed in an E. coli vector that cannot replicate in Streptomyces.

-

Conjugation: The inactivation vector is transferred from the E. coli donor strain to Streptomyces sp. NRRL S-4 via intergeneric conjugation.

-

Selection of Mutants: Exconjugants are selected on media containing the appropriate antibiotics to select for the integration of the disruption cassette into the Streptomyces chromosome. Double-crossover events, resulting in the replacement of the target gene with the resistance cassette, are identified through further screening.

-

Metabolite Analysis: The culture extracts of the wild-type and the ΔvenK mutant strains are analyzed by HPLC and mass spectrometry (MS). The absence of venturicidin A and its congeners in the mutant strain confirms the essential role of the venK gene and the "ven" cluster in their biosynthesis.

Diagram: Experimental Workflow for Gene Inactivation

Caption: Workflow for venK gene inactivation.

Quantitative Data

Currently, detailed quantitative data such as the production titer of this compound from Streptomyces sp. US80 and the kinetic parameters of the enzymes in the "ven" biosynthetic pathway are not extensively reported in the public domain. Further research is required to establish these parameters, which are essential for process optimization and industrial-scale production.

Conclusion and Future Perspectives

The identification of Streptomyces sp. US80 as a natural producer of this compound and the elucidation of the "ven" biosynthetic gene cluster in a related species provide a solid foundation for further research. Future work should focus on:

-

Complete functional characterization of all "ven" genes , particularly the definitive identification of the C-17 hydroxylase.

-

Heterologous expression of the "ven" cluster in a high-producing, genetically tractable host to improve yields and facilitate pathway engineering.

-

In vitro reconstitution of key biosynthetic steps to understand the detailed enzymatic mechanisms.

-

Generation of novel venturicidin analogs through combinatorial biosynthesis and metabolic engineering for improved bioactivity and pharmacological properties.

This in-depth understanding of the natural source and biosynthesis of this compound opens up exciting possibilities for the development of new and effective antimicrobial agents.

References

chemical structure and properties of 17-Hydroxyventuricidin A

For Researchers, Scientists, and Drug Development Professionals

Abstract

17-Hydroxyventuricidin A is a macrolide antibiotic produced by Streptomyces species. It exhibits significant antifungal and antibacterial activity, particularly against Gram-positive bacteria. As a derivative of the well-studied Venturicidin (B1172611) A, its primary mechanism of action is the inhibition of F₀F₁ ATP synthase, a critical enzyme in cellular energy production. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, including available experimental data and a detailed examination of its proposed mechanism of action.

Chemical Structure and Properties

This compound is a complex macrolide characterized by a 20-membered lactone ring glycosidically linked to a carbamoylated deoxysugar moiety. The addition of a hydroxyl group at the 17th position distinguishes it from its parent compound, Venturicidin A.

Chemical Structure

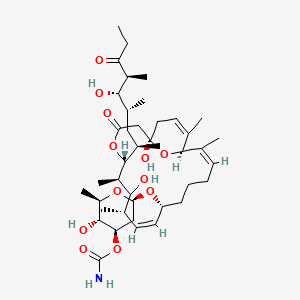

Below is the two-dimensional chemical structure of this compound.

Caption: 2D Chemical Structure of this compound.

Physicochemical and Spectroscopic Data

A summary of the known physicochemical and spectroscopic properties of this compound is presented in Table 1. This data is essential for its identification, characterization, and handling in a laboratory setting.

Table 1: Physicochemical and Spectroscopic Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₄₁H₆₇NO₁₂ | [1][2] |

| Molecular Weight | 765.97 g/mol | [1][2] |

| CAS Number | 113204-43-6 | [1] |

| Appearance | White solid | [3] |

| Solubility | Soluble in DMSO, ethanol, and methanol. | [4][5] |

| Purity | ≥95% (HPLC) | [6] |

| Storage | Store at -20°C. | [3] |

| Density (predicted) | 1.2 ± 0.1 g/cm³ | [7] |

| Boiling Point (predicted) | 900.5 ± 65.0 °C at 760 mmHg | [7] |

| Flash Point (predicted) | 498.4 ± 34.3 °C | [7] |

| LogP (predicted) | 3.88 | [7] |

Biological Activity and Mechanism of Action

This compound is recognized for its potent antimicrobial properties. It demonstrates inhibitory activity against a range of filamentous fungi and Gram-positive bacteria.[1]

Antimicrobial Spectrum

This compound has been shown to inhibit the growth of the following microorganisms:

-

Fungi: Verticillium dahlia, Fusarium sp., and Candida tropicalis.[1]

-

Bacteria: Micrococcus luteus, Bacillus subtilis, and Staphylococcus aureus.[8]

Mechanism of Action: Inhibition of ATP Synthase

The primary molecular target of the venturicidin class of antibiotics is the F-type ATP synthase (F₀F₁-ATPase).[8][9] This enzyme is fundamental to cellular energy metabolism, utilizing a proton gradient to synthesize ATP. This compound, like its congeners, is believed to bind to the F₀ subunit of the ATP synthase, which is embedded in the cell membrane.[3] This binding event obstructs the proton channel, thereby inhibiting the synthesis of ATP. The disruption of this crucial energy-producing pathway ultimately leads to cell death.

The following diagram illustrates the proposed mechanism of action:

Caption: Inhibition of ATP synthase by this compound.

Experimental Protocols

Detailed experimental protocols for the isolation and specific antimicrobial assays for this compound are described in the primary literature. The following are generalized methodologies based on standard practices for such investigations.

Isolation and Purification of this compound

The isolation of this compound typically involves a multi-step process beginning with the fermentation of a producing microorganism, such as Streptomyces sp.

Caption: A generalized workflow for the isolation of this compound.

A detailed protocol would involve:

-

Fermentation: Culturing the Streptomyces strain in a suitable nutrient-rich medium under optimized conditions (temperature, pH, aeration) to promote the production of secondary metabolites.

-

Extraction: After a sufficient incubation period, the fermentation broth is harvested. The mycelium is separated from the supernatant, and both are typically extracted with an organic solvent like ethyl acetate (B1210297) to isolate the crude mixture of compounds.

-

Chromatography: The crude extract is then subjected to various chromatographic techniques. This may include column chromatography on silica gel, followed by preparative high-performance liquid chromatography (HPLC) to separate the individual components.

-

Purification and Characterization: Fractions showing antimicrobial activity are collected and further purified. The structure of the purified compound is then elucidated using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Antimicrobial Susceptibility Testing: Disk Diffusion Assay

The antimicrobial activity of this compound is often assessed using the disk diffusion method.

-

Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a sterile saline or broth solution, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

-

Plate Inoculation: A sterile cotton swab is dipped into the inoculum suspension and streaked evenly across the surface of an appropriate agar (B569324) plate (e.g., Mueller-Hinton agar for bacteria, Potato Dextrose Agar for fungi).

-

Disk Application: Sterile paper disks are impregnated with a known concentration of this compound. These disks are then placed onto the inoculated agar surface.

-

Incubation: The plates are incubated under conditions suitable for the growth of the test microorganism.

-

Zone of Inhibition Measurement: The antimicrobial activity is determined by measuring the diameter of the clear zone of no growth around the disk. A larger zone of inhibition indicates greater susceptibility of the microorganism to the compound.

Conclusion and Future Directions

This compound is a promising antimicrobial agent with a well-defined mechanism of action targeting a fundamental cellular process. Its activity against both fungal and bacterial pathogens, including those of clinical relevance, makes it a subject of interest for further research and development. Future studies should focus on obtaining a more comprehensive profile of its biological activity, including in vivo efficacy and toxicity studies. Furthermore, its potential as an antibiotic adjuvant, particularly in overcoming resistance to existing drugs, warrants further investigation. The elucidation of its precise binding site on the F₀ subunit of ATP synthase could also pave the way for the rational design of novel, more potent antimicrobial agents.

References

- 1. scbt.com [scbt.com]

- 2. Venturicidin A | C41H67NO11 | CID 10055855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. toku-e.com [toku-e.com]

- 4. Venturicidin - Wikipedia [en.wikipedia.org]

- 5. Bedaquiline inhibits the yeast and human mitochondrial ATP synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

chemical structure and properties of 17-Hydroxyventuricidin A

For Researchers, Scientists, and Drug Development Professionals

Abstract

17-Hydroxyventuricidin A is a macrolide antibiotic produced by Streptomyces species. It exhibits significant antifungal and antibacterial activity, particularly against Gram-positive bacteria. As a derivative of the well-studied Venturicidin A, its primary mechanism of action is the inhibition of F₀F₁ ATP synthase, a critical enzyme in cellular energy production. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, including available experimental data and a detailed examination of its proposed mechanism of action.

Chemical Structure and Properties

This compound is a complex macrolide characterized by a 20-membered lactone ring glycosidically linked to a carbamoylated deoxysugar moiety. The addition of a hydroxyl group at the 17th position distinguishes it from its parent compound, Venturicidin A.

Chemical Structure

Below is the two-dimensional chemical structure of this compound.

Caption: 2D Chemical Structure of this compound.

Physicochemical and Spectroscopic Data

A summary of the known physicochemical and spectroscopic properties of this compound is presented in Table 1. This data is essential for its identification, characterization, and handling in a laboratory setting.

Table 1: Physicochemical and Spectroscopic Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₄₁H₆₇NO₁₂ | [1][2] |

| Molecular Weight | 765.97 g/mol | [1][2] |

| CAS Number | 113204-43-6 | [1] |

| Appearance | White solid | [3] |

| Solubility | Soluble in DMSO, ethanol, and methanol. | [4][5] |

| Purity | ≥95% (HPLC) | [6] |

| Storage | Store at -20°C. | [3] |

| Density (predicted) | 1.2 ± 0.1 g/cm³ | [7] |

| Boiling Point (predicted) | 900.5 ± 65.0 °C at 760 mmHg | [7] |

| Flash Point (predicted) | 498.4 ± 34.3 °C | [7] |

| LogP (predicted) | 3.88 | [7] |

Biological Activity and Mechanism of Action

This compound is recognized for its potent antimicrobial properties. It demonstrates inhibitory activity against a range of filamentous fungi and Gram-positive bacteria.[1]

Antimicrobial Spectrum

This compound has been shown to inhibit the growth of the following microorganisms:

-

Fungi: Verticillium dahlia, Fusarium sp., and Candida tropicalis.[1]

-

Bacteria: Micrococcus luteus, Bacillus subtilis, and Staphylococcus aureus.[8]

Mechanism of Action: Inhibition of ATP Synthase

The primary molecular target of the venturicidin class of antibiotics is the F-type ATP synthase (F₀F₁-ATPase).[8][9] This enzyme is fundamental to cellular energy metabolism, utilizing a proton gradient to synthesize ATP. This compound, like its congeners, is believed to bind to the F₀ subunit of the ATP synthase, which is embedded in the cell membrane.[3] This binding event obstructs the proton channel, thereby inhibiting the synthesis of ATP. The disruption of this crucial energy-producing pathway ultimately leads to cell death.

The following diagram illustrates the proposed mechanism of action:

Caption: Inhibition of ATP synthase by this compound.

Experimental Protocols

Detailed experimental protocols for the isolation and specific antimicrobial assays for this compound are described in the primary literature. The following are generalized methodologies based on standard practices for such investigations.

Isolation and Purification of this compound

The isolation of this compound typically involves a multi-step process beginning with the fermentation of a producing microorganism, such as Streptomyces sp.

Caption: A generalized workflow for the isolation of this compound.

A detailed protocol would involve:

-

Fermentation: Culturing the Streptomyces strain in a suitable nutrient-rich medium under optimized conditions (temperature, pH, aeration) to promote the production of secondary metabolites.

-

Extraction: After a sufficient incubation period, the fermentation broth is harvested. The mycelium is separated from the supernatant, and both are typically extracted with an organic solvent like ethyl acetate to isolate the crude mixture of compounds.

-

Chromatography: The crude extract is then subjected to various chromatographic techniques. This may include column chromatography on silica gel, followed by preparative high-performance liquid chromatography (HPLC) to separate the individual components.

-

Purification and Characterization: Fractions showing antimicrobial activity are collected and further purified. The structure of the purified compound is then elucidated using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Antimicrobial Susceptibility Testing: Disk Diffusion Assay

The antimicrobial activity of this compound is often assessed using the disk diffusion method.

-

Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a sterile saline or broth solution, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

-

Plate Inoculation: A sterile cotton swab is dipped into the inoculum suspension and streaked evenly across the surface of an appropriate agar plate (e.g., Mueller-Hinton agar for bacteria, Potato Dextrose Agar for fungi).

-

Disk Application: Sterile paper disks are impregnated with a known concentration of this compound. These disks are then placed onto the inoculated agar surface.

-

Incubation: The plates are incubated under conditions suitable for the growth of the test microorganism.

-

Zone of Inhibition Measurement: The antimicrobial activity is determined by measuring the diameter of the clear zone of no growth around the disk. A larger zone of inhibition indicates greater susceptibility of the microorganism to the compound.

Conclusion and Future Directions

This compound is a promising antimicrobial agent with a well-defined mechanism of action targeting a fundamental cellular process. Its activity against both fungal and bacterial pathogens, including those of clinical relevance, makes it a subject of interest for further research and development. Future studies should focus on obtaining a more comprehensive profile of its biological activity, including in vivo efficacy and toxicity studies. Furthermore, its potential as an antibiotic adjuvant, particularly in overcoming resistance to existing drugs, warrants further investigation. The elucidation of its precise binding site on the F₀ subunit of ATP synthase could also pave the way for the rational design of novel, more potent antimicrobial agents.

References

- 1. scbt.com [scbt.com]

- 2. Venturicidin A | C41H67NO11 | CID 10055855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. toku-e.com [toku-e.com]

- 4. Venturicidin - Wikipedia [en.wikipedia.org]

- 5. Bedaquiline inhibits the yeast and human mitochondrial ATP synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

17-Hydroxyventuricidin A CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 17-Hydroxyventuricidin A, a macrolide antibiotic with significant antifungal and antibacterial properties. This document details its chemical and physical characteristics, biological activity, mechanism of action, and the experimental protocols for its isolation and evaluation.

Core Data Presentation

Quantitative data for this compound is summarized in the tables below for ease of reference and comparison.

| Parameter | Value | Reference(s) |

| CAS Number | 113204-43-6 | [1] |

| Molecular Formula | C₄₁H₆₇NO₁₂ | [1] |

| Molecular Weight | 765.97 g/mol - 766.0 g/mol | [1] |

| Appearance | White solid | |

| Purity | ≥95% (HPLC) | |

| Solubility | Soluble in DMSO, ethanol, and methanol. |

Table 1: Physicochemical Properties of this compound.

| Biological Activity | Target Organisms | Reference(s) |

| Antifungal | Verticillium dahlia, Fusarium sp., Candida tropicalis R2 CIP203 | [2][3][4] |

| Antibacterial | Gram-positive bacteria | [5] |

Table 2: Antimicrobial Spectrum of this compound.

Mechanism of Action: ATP Synthase Inhibition

Venturicidins, including this compound, are known to exert their antimicrobial effects by targeting the F₀F₁ ATP synthase, a crucial enzyme in cellular energy metabolism. The proposed mechanism involves the inhibition of the proton channel of the F₀ subunit, which disrupts the proton motive force across the mitochondrial or bacterial membrane. This, in turn, inhibits ATP synthesis, leading to cellular energy depletion and ultimately, cell death.

Furthermore, Venturicidin A has been shown to potentiate the activity of aminoglycoside antibiotics against multidrug-resistant bacteria.[1][2] This synergistic effect is attributed to the disruption of the bacterial membrane potential by Venturicidin A, which facilitates the uptake of aminoglycosides.[2]

Experimental Protocols

The following are detailed methodologies for the isolation, purification, and evaluation of the antimicrobial activity of this compound, primarily based on the work of Fourati-Ben Fguira et al. (2005).

Isolation and Purification of this compound from Streptomyces sp. strain US80

1. Fermentation:

-

Inoculate a suitable liquid medium (e.g., Tryptic Soy Broth) with a spore suspension of Streptomyces sp. strain US80.

-

Incubate the culture at 30°C for 72 hours with shaking at 200 rpm. The optimal production of bioactive molecules is achieved using glucose (1% w/v) as the carbon source in the presence of magnesium.[6]

2. Extraction:

-

Centrifuge the fermentation broth to separate the mycelium from the supernatant.

-

Extract the supernatant with an equal volume of an organic solvent such as ethyl acetate (B1210297) or butanol.

-

Concentrate the organic phase under reduced pressure to obtain a crude extract.

3. Chromatographic Purification:

-

Subject the crude extract to silica (B1680970) gel column chromatography.

-

Elute the column with a gradient of chloroform (B151607) and methanol.

-

Collect fractions and monitor for antimicrobial activity using the assays described below.

-

Pool the active fractions and further purify using High-Performance Liquid Chromatography (HPLC) to obtain pure this compound.

Antimicrobial Activity Assays

1. Antifungal Activity Assay (Broth Microdilution Method):

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).

-

Prepare a standardized inoculum of the fungal strain to be tested (e.g., Candida tropicalis) and add it to each well.

-

Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours.

-

Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible fungal growth.

2. Antibacterial Activity Assay (Disk Diffusion Method):

-

Prepare a standardized inoculum of the bacterial strain (e.g., Staphylococcus aureus) and uniformly spread it onto the surface of a Mueller-Hinton agar (B569324) plate.

-

Impregnate sterile paper discs (6 mm in diameter) with a known concentration of this compound.

-

Place the discs onto the inoculated agar surface.

-

Incubate the plate at 37°C for 18-24 hours.

-

Measure the diameter of the zone of inhibition around each disc to determine the susceptibility of the bacteria to the compound.

Visualizations

Mechanism of Action of Venturicidins on Bacterial ATP Synthase

Caption: Inhibition of bacterial F₀F₁ ATP synthase by this compound.

General Experimental Workflow for Antimicrobial Activity Testing

Caption: A generalized workflow for evaluating the antimicrobial activity of a compound.

References

- 1. researchgate.net [researchgate.net]

- 2. The antifungal activity of the terrestrial Streptomyces US80 strain is induced by heat-killed fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Identification of Antimicrobial Compounds in Two Streptomyces sp. Strains Isolated From Beehives [frontiersin.org]

- 4. Antibacterial activity and biosynthetic potential of Streptomyces sp. PBR19, isolated from forest rhizosphere soil of Assam - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Isolation and Molecular Identification of Streptomyces spp. with Antibacterial Activity from Northwest of Iran - PMC [pmc.ncbi.nlm.nih.gov]

17-Hydroxyventuricidin A CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 17-Hydroxyventuricidin A, a macrolide antibiotic with significant antifungal and antibacterial properties. This document details its chemical and physical characteristics, biological activity, mechanism of action, and the experimental protocols for its isolation and evaluation.

Core Data Presentation

Quantitative data for this compound is summarized in the tables below for ease of reference and comparison.

| Parameter | Value | Reference(s) |

| CAS Number | 113204-43-6 | [1] |

| Molecular Formula | C₄₁H₆₇NO₁₂ | [1] |

| Molecular Weight | 765.97 g/mol - 766.0 g/mol | [1] |

| Appearance | White solid | |

| Purity | ≥95% (HPLC) | |

| Solubility | Soluble in DMSO, ethanol, and methanol. |

Table 1: Physicochemical Properties of this compound.

| Biological Activity | Target Organisms | Reference(s) |

| Antifungal | Verticillium dahlia, Fusarium sp., Candida tropicalis R2 CIP203 | [2][3][4] |

| Antibacterial | Gram-positive bacteria | [5] |

Table 2: Antimicrobial Spectrum of this compound.

Mechanism of Action: ATP Synthase Inhibition

Venturicidins, including this compound, are known to exert their antimicrobial effects by targeting the F₀F₁ ATP synthase, a crucial enzyme in cellular energy metabolism. The proposed mechanism involves the inhibition of the proton channel of the F₀ subunit, which disrupts the proton motive force across the mitochondrial or bacterial membrane. This, in turn, inhibits ATP synthesis, leading to cellular energy depletion and ultimately, cell death.

Furthermore, Venturicidin A has been shown to potentiate the activity of aminoglycoside antibiotics against multidrug-resistant bacteria.[1][2] This synergistic effect is attributed to the disruption of the bacterial membrane potential by Venturicidin A, which facilitates the uptake of aminoglycosides.[2]

Experimental Protocols

The following are detailed methodologies for the isolation, purification, and evaluation of the antimicrobial activity of this compound, primarily based on the work of Fourati-Ben Fguira et al. (2005).

Isolation and Purification of this compound from Streptomyces sp. strain US80

1. Fermentation:

-

Inoculate a suitable liquid medium (e.g., Tryptic Soy Broth) with a spore suspension of Streptomyces sp. strain US80.

-

Incubate the culture at 30°C for 72 hours with shaking at 200 rpm. The optimal production of bioactive molecules is achieved using glucose (1% w/v) as the carbon source in the presence of magnesium.[6]

2. Extraction:

-

Centrifuge the fermentation broth to separate the mycelium from the supernatant.

-

Extract the supernatant with an equal volume of an organic solvent such as ethyl acetate or butanol.

-

Concentrate the organic phase under reduced pressure to obtain a crude extract.

3. Chromatographic Purification:

-

Subject the crude extract to silica gel column chromatography.

-

Elute the column with a gradient of chloroform and methanol.

-

Collect fractions and monitor for antimicrobial activity using the assays described below.

-

Pool the active fractions and further purify using High-Performance Liquid Chromatography (HPLC) to obtain pure this compound.

Antimicrobial Activity Assays

1. Antifungal Activity Assay (Broth Microdilution Method):

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).

-

Prepare a standardized inoculum of the fungal strain to be tested (e.g., Candida tropicalis) and add it to each well.

-

Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours.

-

Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible fungal growth.

2. Antibacterial Activity Assay (Disk Diffusion Method):

-

Prepare a standardized inoculum of the bacterial strain (e.g., Staphylococcus aureus) and uniformly spread it onto the surface of a Mueller-Hinton agar plate.

-

Impregnate sterile paper discs (6 mm in diameter) with a known concentration of this compound.

-

Place the discs onto the inoculated agar surface.

-

Incubate the plate at 37°C for 18-24 hours.

-

Measure the diameter of the zone of inhibition around each disc to determine the susceptibility of the bacteria to the compound.

Visualizations

Mechanism of Action of Venturicidins on Bacterial ATP Synthase

Caption: Inhibition of bacterial F₀F₁ ATP synthase by this compound.

General Experimental Workflow for Antimicrobial Activity Testing

Caption: A generalized workflow for evaluating the antimicrobial activity of a compound.

References

- 1. researchgate.net [researchgate.net]

- 2. The antifungal activity of the terrestrial Streptomyces US80 strain is induced by heat-killed fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Identification of Antimicrobial Compounds in Two Streptomyces sp. Strains Isolated From Beehives [frontiersin.org]

- 4. Antibacterial activity and biosynthetic potential of Streptomyces sp. PBR19, isolated from forest rhizosphere soil of Assam - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Isolation and Molecular Identification of Streptomyces spp. with Antibacterial Activity from Northwest of Iran - PMC [pmc.ncbi.nlm.nih.gov]

17-Hydroxyventuricidin A: An In-depth Technical Guide on its Antimicrobial Spectrum

For Researchers, Scientists, and Drug Development Professionals

Introduction

17-Hydroxyventuricidin A is a macrolide antibiotic that has demonstrated notable antimicrobial properties. This technical guide provides a comprehensive overview of its antimicrobial spectrum, detailing its activity against a range of microorganisms. The information presented herein is synthesized from key scientific literature, with a focus on quantitative data and the experimental methodologies employed in its determination. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of new antimicrobial agents.

Antimicrobial Spectrum of this compound

This compound has been shown to exhibit a selective spectrum of activity, primarily targeting certain fungi and Gram-positive bacteria. The compound was isolated from Streptomyces sp. strain US80, a novel actinomycete strain obtained from Tunisian oasis soil.[1]

Quantitative Antimicrobial Activity

The antimicrobial efficacy of this compound is quantified by its Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the compound that inhibits the visible growth of a microorganism. The available MIC data for this compound is summarized in the table below.

| Microorganism | Type | Minimum Inhibitory Concentration (MIC) µg/mL |

| Verticillium dahliae | Fungus | Not explicitly quantified, but activity confirmed |

| Fusarium sp. | Fungus | Not explicitly quantified, but activity confirmed |

| Candida tropicalis R2 CIP203 | Fungus | Not explicitly quantified, but activity confirmed |

| Gram-positive bacteria | Bacteria | Activity confirmed, specific MICs not provided |

Data synthesized from product information sheets citing Fourati-Ben Fguira et al., 2005.[2]

It is important to note that while the antifungal and antibacterial activities have been established, specific MIC values for this compound are not detailed in the primary literature describing its isolation. The activity was confirmed through bioassays which indicated zones of inhibition.

Experimental Protocols

The determination of the antimicrobial spectrum of this compound was established through established microbiological techniques. The following sections detail the general methodologies for the key experiments cited in the literature.

Fungal and Bacterial Strains

The following microorganisms were used as indicator strains to assess the antimicrobial activity of this compound:

-

Fungi: Verticillium dahliae, Fusarium sp., and Candida tropicalis R2 CIP203.

-

Gram-positive bacteria: Specific strains not detailed in the initial reports.

Antimicrobial Susceptibility Testing

The antimicrobial activity was determined using a bioassay, likely an agar (B569324) diffusion method. The general principles of this method are outlined below.

Agar Diffusion Method

-

Medium Preparation: A suitable agar medium, such as Potato Dextrose Agar (PDA) for fungi or Mueller-Hinton Agar (MHA) for bacteria, is prepared and sterilized.

-

Inoculum Preparation: A standardized suspension of the test microorganism is prepared. For fungi, this may involve creating a spore suspension. For bacteria, a suspension is adjusted to a specific turbidity, often corresponding to a 0.5 McFarland standard.

-

Plate Inoculation: The surface of the agar plate is uniformly inoculated with the microbial suspension using a sterile swab.

-

Application of Test Compound: A sterile paper disc impregnated with a known concentration of this compound is placed on the surface of the inoculated agar.

-

Incubation: The plates are incubated under appropriate conditions (temperature and time) for the test microorganism to grow.

-

Zone of Inhibition Measurement: The antimicrobial activity is determined by measuring the diameter of the clear zone around the disc where microbial growth has been inhibited.

Experimental Workflow

The following diagram illustrates the general workflow for determining the antimicrobial spectrum of a novel compound like this compound.

Caption: Workflow for Antimicrobial Susceptibility Testing.

Signaling Pathways and Mechanism of Action

The precise molecular mechanism of action and any associated signaling pathways for this compound have not been extensively elucidated in the available scientific literature. Further research is required to determine its specific cellular targets and the biochemical pathways it disrupts in susceptible microorganisms.

Conclusion

This compound demonstrates a promising, albeit selective, antimicrobial profile with confirmed activity against pathogenic fungi and Gram-positive bacteria. This technical guide provides the foundational knowledge of its antimicrobial spectrum based on current scientific findings. For drug development professionals and researchers, these findings warrant further investigation to fully characterize its therapeutic potential. Future studies should focus on determining the specific MIC values against a broader range of clinically relevant pathogens and elucidating its mechanism of action to advance its potential as a novel antimicrobial agent.

References

17-Hydroxyventuricidin A: An In-depth Technical Guide on its Antimicrobial Spectrum

For Researchers, Scientists, and Drug Development Professionals

Introduction

17-Hydroxyventuricidin A is a macrolide antibiotic that has demonstrated notable antimicrobial properties. This technical guide provides a comprehensive overview of its antimicrobial spectrum, detailing its activity against a range of microorganisms. The information presented herein is synthesized from key scientific literature, with a focus on quantitative data and the experimental methodologies employed in its determination. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of new antimicrobial agents.

Antimicrobial Spectrum of this compound

This compound has been shown to exhibit a selective spectrum of activity, primarily targeting certain fungi and Gram-positive bacteria. The compound was isolated from Streptomyces sp. strain US80, a novel actinomycete strain obtained from Tunisian oasis soil.[1]

Quantitative Antimicrobial Activity

The antimicrobial efficacy of this compound is quantified by its Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the compound that inhibits the visible growth of a microorganism. The available MIC data for this compound is summarized in the table below.

| Microorganism | Type | Minimum Inhibitory Concentration (MIC) µg/mL |

| Verticillium dahliae | Fungus | Not explicitly quantified, but activity confirmed |

| Fusarium sp. | Fungus | Not explicitly quantified, but activity confirmed |

| Candida tropicalis R2 CIP203 | Fungus | Not explicitly quantified, but activity confirmed |

| Gram-positive bacteria | Bacteria | Activity confirmed, specific MICs not provided |

Data synthesized from product information sheets citing Fourati-Ben Fguira et al., 2005.[2]

It is important to note that while the antifungal and antibacterial activities have been established, specific MIC values for this compound are not detailed in the primary literature describing its isolation. The activity was confirmed through bioassays which indicated zones of inhibition.

Experimental Protocols

The determination of the antimicrobial spectrum of this compound was established through established microbiological techniques. The following sections detail the general methodologies for the key experiments cited in the literature.

Fungal and Bacterial Strains

The following microorganisms were used as indicator strains to assess the antimicrobial activity of this compound:

-

Fungi: Verticillium dahliae, Fusarium sp., and Candida tropicalis R2 CIP203.

-

Gram-positive bacteria: Specific strains not detailed in the initial reports.

Antimicrobial Susceptibility Testing

The antimicrobial activity was determined using a bioassay, likely an agar diffusion method. The general principles of this method are outlined below.

Agar Diffusion Method

-

Medium Preparation: A suitable agar medium, such as Potato Dextrose Agar (PDA) for fungi or Mueller-Hinton Agar (MHA) for bacteria, is prepared and sterilized.

-

Inoculum Preparation: A standardized suspension of the test microorganism is prepared. For fungi, this may involve creating a spore suspension. For bacteria, a suspension is adjusted to a specific turbidity, often corresponding to a 0.5 McFarland standard.

-

Plate Inoculation: The surface of the agar plate is uniformly inoculated with the microbial suspension using a sterile swab.

-

Application of Test Compound: A sterile paper disc impregnated with a known concentration of this compound is placed on the surface of the inoculated agar.

-

Incubation: The plates are incubated under appropriate conditions (temperature and time) for the test microorganism to grow.

-

Zone of Inhibition Measurement: The antimicrobial activity is determined by measuring the diameter of the clear zone around the disc where microbial growth has been inhibited.

Experimental Workflow

The following diagram illustrates the general workflow for determining the antimicrobial spectrum of a novel compound like this compound.

Caption: Workflow for Antimicrobial Susceptibility Testing.

Signaling Pathways and Mechanism of Action

The precise molecular mechanism of action and any associated signaling pathways for this compound have not been extensively elucidated in the available scientific literature. Further research is required to determine its specific cellular targets and the biochemical pathways it disrupts in susceptible microorganisms.

Conclusion

This compound demonstrates a promising, albeit selective, antimicrobial profile with confirmed activity against pathogenic fungi and Gram-positive bacteria. This technical guide provides the foundational knowledge of its antimicrobial spectrum based on current scientific findings. For drug development professionals and researchers, these findings warrant further investigation to fully characterize its therapeutic potential. Future studies should focus on determining the specific MIC values against a broader range of clinically relevant pathogens and elucidating its mechanism of action to advance its potential as a novel antimicrobial agent.

References

Antifungal Activity of 17-Hydroxyventuricidin A Against Plant Pathogens: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

17-Hydroxyventuricidin A, a macrolide antibiotic isolated from Streptomyces species, has demonstrated notable antifungal properties against a range of plant pathogens. This technical guide provides a comprehensive overview of the current understanding of its antifungal activity, with a particular focus on its potential applications in agriculture. Due to the limited availability of specific quantitative data for this compound, this document leverages data from the closely related and well-studied compound, Venturicidin A, to infer its potential efficacy and mechanism of action. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biochemical pathways and experimental workflows.

Introduction

The control of phytopathogenic fungi is a critical challenge in modern agriculture. The emergence of fungicide-resistant strains necessitates the discovery and development of novel antifungal agents. Venturicidins, a class of 20-membered macrolide antibiotics, represent a promising area of research. This compound, a derivative of Venturicidin A, has been identified as an antimicrobial compound with activity against filamentous fungi, including significant plant pathogens such as Verticillium dahlia and Fusarium sp.. This document serves as a technical resource for researchers and professionals involved in the development of new antifungal therapies for plant protection.

Quantitative Antifungal Activity

Table 1: In Vitro Antifungal Activity of Venturicidin A Against Plant Pathogens

| Fungal Species | Common Disease | EC50 (µg/mL) | Reference |

| Botrytis cinerea | Gray Mold | 1.08 | [1] |

| Fusarium graminearum | Fusarium Head Blight | 3.69 | [2][3] |

Note: The provided data is for Venturicidin A and should be considered as an indicator of the potential activity of this compound. Further studies are required to establish the specific activity of the hydroxylated derivative.

Mechanism of Action

The primary mechanism of action for venturicidins involves the inhibition of mitochondrial F1F0-ATP synthase[4][5]. This inhibition disrupts the proton gradient across the mitochondrial inner membrane, leading to a cascade of downstream effects that contribute to its antifungal activity.

ATP Synthase Inhibition and Disruption of Mitochondrial Function

Venturicidins bind to the F0 subunit of ATP synthase, blocking the proton channel and thereby inhibiting the synthesis of ATP[4][6]. This disruption of the cell's primary energy currency has profound effects on fungal growth and viability. The inhibition of ATP synthesis also leads to a loss of mitochondrial membrane potential[6].

Induction of Oxidative Stress

A key consequence of mitochondrial dysfunction is the accumulation of reactive oxygen species (ROS)[1][2]. Venturicidin A treatment has been shown to upregulate the expression of genes encoding subunits of NADPH oxidase, a key enzyme responsible for ROS production in fungi[1]. The resulting oxidative stress damages cellular components, including lipids, proteins, and nucleic acids, contributing to cell death.

Disruption of Cell Membrane Integrity

The accumulation of ROS and the disruption of cellular energy homeostasis ultimately lead to a loss of cell membrane integrity[1][2]. This is evidenced by increased cytoplasmic leakage and uptake of membrane-impermeable dyes like propidium (B1200493) iodide in treated fungal cells[1].

Experimental Protocols

The following are generalized protocols for assessing the in vitro antifungal activity of compounds like this compound against filamentous plant pathogens. These are based on established methodologies.

Fungal Isolates and Culture Conditions

Phytopathogenic fungal strains (e.g., Verticillium dahlia, Fusarium oxysporum, Botrytis cinerea) should be obtained from a reputable culture collection. Fungi are typically maintained on Potato Dextrose Agar (B569324) (PDA) at 25°C. For long-term storage, cultures can be stored at 4°C.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism. A broth microdilution method is commonly used.

Protocol:

-

Inoculum Preparation: Fungal spores are harvested from a 7-10 day old culture on PDA by flooding the plate with sterile 0.85% saline containing 0.05% Tween 80. The spore suspension is filtered through sterile cheesecloth, and the concentration is adjusted to 1-5 x 10^6 spores/mL using a hemocytometer.

-

Drug Dilution: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are prepared in RPMI-1640 medium (buffered with MOPS) in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the fungal spore suspension to a final concentration of 0.4-5 x 10^4 spores/mL.

-

Incubation: The plates are incubated at 25-28°C for 48-72 hours, or until sufficient growth is observed in the drug-free control well.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

Mycelial Growth Inhibition Assay

This assay measures the effect of the compound on the radial growth of the fungus.

Protocol:

-

Media Preparation: PDA is amended with various concentrations of this compound. The compound, dissolved in a solvent, is added to the molten agar before pouring into Petri dishes. A control plate with the solvent alone should be included.

-

Inoculation: A mycelial plug (typically 5 mm in diameter) from the edge of an actively growing fungal colony is placed in the center of each agar plate.

-

Incubation: Plates are incubated at 25°C in the dark.

-

Measurement: The diameter of the fungal colony is measured at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.

-

Calculation: The percentage of mycelial growth inhibition is calculated using the formula: % Inhibition = [(dc - dt) / dc] x 100 where dc is the average diameter of the control colony and dt is the average diameter of the treated colony.

Signaling Pathways Potentially Affected by this compound

The induction of oxidative stress by venturicidins suggests an interaction with cellular signaling pathways that respond to and manage ROS.

Oxidative Stress Response Pathway